2-Benzyloxy-3-bromopyridine
Overview
Description
2-Benzyloxy-3-bromopyridine is an organic compound with the molecular formula C12H10BrNO. It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by a benzyloxy group and the hydrogen atom at the third position is replaced by a bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyloxy-3-bromopyridine can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-2-hydroxypyridine with benzyl bromide in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF). The reaction mixture is stirred at room temperature overnight, followed by purification using silica gel chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloxy-3-bromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.
Coupling Reactions: Typical reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like 2-benzyloxy-3-aminopyridine or 2-benzyloxy-3-thiopyridine.
Coupling Reactions: Products include various biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-Benzyloxy-3-bromopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-benzyloxy-3-bromopyridine largely depends on its use in chemical reactions. In Suzuki-Miyaura coupling reactions, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst. These steps involve the formation and breaking of carbon-palladium bonds, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
- 2-Benzyloxy-3-chloropyridine
- 2-Benzyloxy-3-fluoropyridine
- 2-Benzyloxy-3-iodopyridine
Comparison: 2-Benzyloxy-3-bromopyridine is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability in substitution and coupling reactions. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative often provides better yields and selectivity in certain reactions due to its moderate leaving group ability and bond dissociation energy .
Properties
IUPAC Name |
3-bromo-2-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBPHGSYVPJXKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563270 | |
Record name | 2-(Benzyloxy)-3-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52200-49-4 | |
Record name | 3-Bromo-2-(phenylmethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52200-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Benzyloxy)-3-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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